

Application Notes and Protocols for Combining CDK2-IN-29 with Immunotherapy

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Compound of Interest		
Compound Name:	CDK2-IN-29	
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These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of **CDK2-IN-29**, a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 4 (CDK4), in combination with immunotherapy for cancer treatment. Due to the limited availability of public data specific to **CDK2-IN-29**, the following protocols and notes are based on the established mechanisms of CDK2 inhibition and published studies on analogous CDK2 inhibitors.

Introduction to CDK2 Inhibition and Immunotherapy Synergy

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1] CDK2, in particular, plays a key role in the G1/S phase transition.[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in tumor cells.[3] Recent preclinical studies have revealed a novel role for CDK inhibitors in modulating the tumor microenvironment and enhancing anti-tumor immunity.[4]

The combination of CDK2 inhibition with immunotherapy, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), is a promising strategy. The rationale for this combination is multi-faceted:



- Induction of Immunogenic Cell Death (ICD): CDK2 inhibition can sensitize cancer cells to chemotherapy-induced ICD, a form of apoptosis that triggers an immune response.[5]
- Enhanced Type I Interferon (IFN) Response: Inhibition of CDK2 can lead to an increased type I IFN response in cancer cells. This, in turn, promotes the presentation of tumor antigens and enhances the infiltration and activity of cytotoxic CD8+ T cells within the tumor.
- Modulation of the Tumor Microenvironment: CDK inhibitors can decrease the population of immunosuppressive regulatory T cells (Tregs) and improve the function of dendritic cells (DCs), further tipping the balance towards an anti-tumor immune response.[6]
- Increased PD-L1 Expression: In some contexts, CDK inhibition has been shown to upregulate the expression of PD-L1 on tumor cells, potentially making them more susceptible to anti-PD-L1 therapy.[4][7]

CDK2-IN-29: A Profile

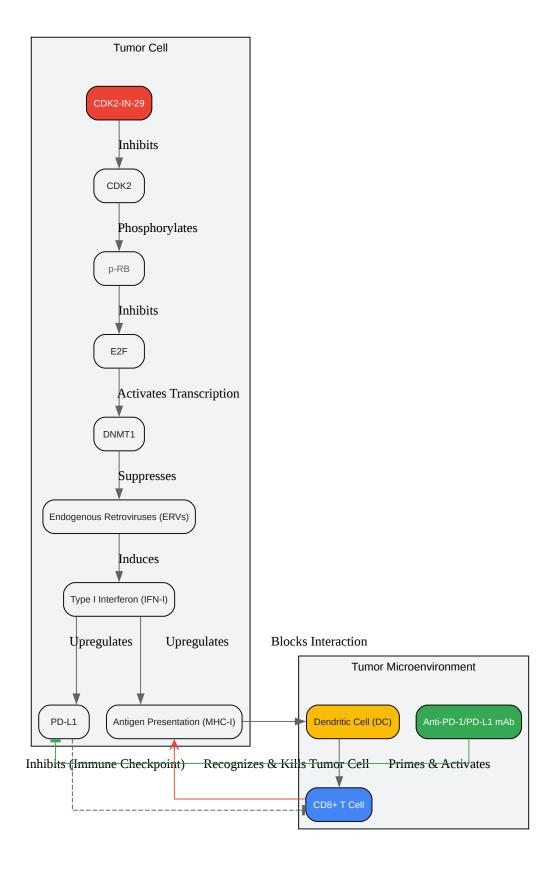
CDK2-IN-29 (also known as Compound 13q) is a small molecule inhibitor with activity against both CDK2 and CDK4.[8] Its dual activity may offer a broader impact on cell cycle control and potentially a more potent synergistic effect with immunotherapy.

Property	Value	Reference
CAS Number	247149-58-2	[9]
Molecular Formula	C24H31N5O2	[9]
Molecular Weight	421.54 g/mol	[9]
IC50 (CDK2)	96 nM	[8]
IC50 (CDK4)	360 nM	[8]

Signaling Pathway: CDK2 Inhibition and Immune Activation

The following diagram illustrates the proposed signaling pathway by which CDK2 inhibition can lead to enhanced anti-tumor immunity.





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Figure 1: Proposed signaling pathway of CDK2-IN-29 and immunotherapy synergy.



Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of **CDK2-IN-29** and immunotherapy.

In Vitro Assessment of Immunogenic Cell Death (ICD)

This protocol is designed to determine if **CDK2-IN-29**, alone or in combination with a known ICD inducer (e.g., doxorubicin), can induce the hallmarks of ICD in cancer cells.

- 1. Cell Culture and Treatment:
- Culture a suitable cancer cell line (e.g., murine fibrosarcoma MCA205 or lung carcinoma LLC) in appropriate media.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of CDK2-IN-29, an ICD-inducing agent (e.g., Mitoxantrone), or a combination of both. Include vehicle-treated cells as a negative control.
- 2. Analysis of ICD Markers:
- Calreticulin (CRT) Exposure:
 - After 24-48 hours of treatment, harvest the cells.
 - Stain with a fluorescently labeled anti-CRT antibody and a viability dye (e.g., DAPI).
 - Analyze by flow cytometry to quantify surface CRT exposure on viable cells.
- ATP Release:
 - Collect the cell culture supernatant at various time points post-treatment.
 - Measure ATP concentration using a luciferin-based ATP assay kit according to the manufacturer's instructions.
- High Mobility Group Box 1 (HMGB1) Release:
 - Collect cell culture supernatant.
 - Measure HMGB1 levels using an ELISA kit as per the manufacturer's protocol.



In Vivo Tumor Studies

This protocol outlines an in vivo experiment to assess the anti-tumor efficacy of **CDK2-IN-29** combined with an immune checkpoint inhibitor in a syngeneic mouse model.

1. Animal Model:

- Use immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor model.
- Subcutaneously implant a suitable number of cancer cells (e.g., 1 x 10⁶ MCA205 cells) into the flank of each mouse.

2. Treatment Regimen:

- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the following treatment groups (n=8-10 mice per group):
 - Vehicle control
 - CDK2-IN-29 alone
 - Anti-PD-1 antibody alone
 - CDK2-IN-29 + Anti-PD-1 antibody
- Administer CDK2-IN-29 via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
- Administer the anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally, typically twice a week.
- 3. Efficacy Assessment:
- Measure tumor volume with calipers every 2-3 days.
- Monitor animal body weight and overall health.
- At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and harvest the tumors for further analysis.

Immune Cell Profiling of the Tumor Microenvironment



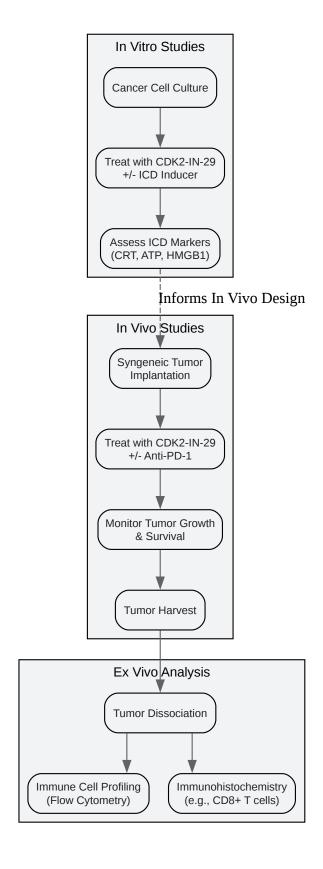
This protocol describes the analysis of immune cell populations within the tumors from the in vivo study.

- 1. Tumor Dissociation:
- Excise tumors and mechanically dissociate them into a single-cell suspension using a gentleMACS Dissociator or similar device with appropriate enzymes (e.g., collagenase, DNase).
- 2. Flow Cytometry Analysis:
- Stain the single-cell suspension with a panel of fluorescently-labeled antibodies to identify different immune cell populations. A typical panel might include:
 - o T cells: CD45, CD3, CD4, CD8
 - Regulatory T cells: CD4, CD25, FoxP3
 - o Dendritic cells: CD45, CD11c, MHC-II
 - Myeloid-derived suppressor cells (MDSCs): CD45, CD11b, Gr-1
- Analyze the stained cells using a multi-color flow cytometer.
- 3. Immunohistochemistry (IHC):
- Fix a portion of the tumor in formalin and embed in paraffin.
- Perform IHC staining on tumor sections for key markers such as CD8 to visualize the infiltration of cytotoxic T cells into the tumor.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for evaluating the combination of **CDK2-IN-29** and immunotherapy.





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Figure 2: General experimental workflow.



Quantitative Data Summary

The following tables summarize the known quantitative data for **CDK2-IN-29** and provide representative data from preclinical studies of other CDK2 inhibitors in combination with immunotherapy.

Table 1: CDK2-IN-29 Inhibitory Activity

Target	IC50	Reference
CDK2	96 nM	[8]
CDK4	360 nM	[8]

Table 2: Representative In Vivo Efficacy of CDK2 Inhibition with Anti-PD-1 Therapy (Hypothetical Data Based on Published Studies)

Treatment Group	Mean Tumor Volume (mm³) at Day 21 ± SEM	% Tumor Growth Inhibition (TGI)
Vehicle	1500 ± 150	-
CDK2 Inhibitor	1050 ± 120	30%
Anti-PD-1	900 ± 110	40%
CDK2 Inhibitor + Anti-PD-1	450 ± 80	70%

Table 3: Representative Changes in Tumor Immune Infiltrate (Hypothetical Data Based on Published Studies)



Treatment Group	% CD8+ T cells of CD45+ cells (Mean ± SEM)	CD8+/Treg Ratio (Mean ± SEM)
Vehicle	5.2 ± 0.8	1.5 ± 0.3
CDK2 Inhibitor	8.1 ± 1.2	2.8 ± 0.5
Anti-PD-1	10.5 ± 1.5	3.5 ± 0.6
CDK2 Inhibitor + Anti-PD-1	18.3 ± 2.1	6.2 ± 0.9

Conclusion

The combination of **CDK2-IN-29** with immunotherapy represents a promising therapeutic strategy. The provided application notes and protocols offer a framework for researchers to investigate this synergy. It is crucial to perform detailed dose-response studies for **CDK2-IN-29** and to carefully design the timing and sequence of its administration with immunotherapy to maximize potential synergistic effects and minimize potential toxicities. Further research into the specific molecular mechanisms of **CDK2-IN-29** will be invaluable in optimizing its clinical application in combination with immunotherapy.

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